![molecular formula C19H22N4O3 B2526898 N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide CAS No. 339110-88-2](/img/structure/B2526898.png)
N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide, commonly known as NEPCA, is a chemical compound that has been extensively studied for its potential use in scientific research. NEPCA is a piperazine derivative that has shown promising results in various biochemical and physiological studies. In
Scientific Research Applications
Anticancer Activity
One area of research has been the synthesis and evaluation of novel derivatives for anticancer activity. For instance, derivatives have shown remarkable activity against specific cancer cell lines. A study highlighted the synthesis of a series of compounds that demonstrated significant in vitro antitumor activity, with one compound displaying exceptional efficacy against the melanoma MALME-3M cell line (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Inhibition of BACE1
Another research direction involves the inhibition of β-secretase (BACE1), which is crucial for Alzheimer's disease treatment. A novel series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives were synthesized as BACE1 inhibitors. Among these, a specific derivative containing the N-cyclohexyl indole acetamide moiety showed superior BACE1 inhibition at certain concentrations. This study also included molecular docking to understand how the compound interacts with the BACE1 active site (Edraki et al., 2015).
HIV Treatment Potential
Research on the potential treatment of HIV has led to the synthesis of novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives. These compounds were characterized and evaluated for their cell-cell fusion inhibitory activities, showing promise for future development in HIV treatment strategies (Weng, Gao, Zhang, Dong, & Liu, 2011).
Anti-inflammatory Activity
The anti-inflammatory potential of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives was investigated using the carrageenan-induced rat paw edema model. All synthesized compounds in this study were found to be potent anti-inflammatory agents, indicating their potential therapeutic use in inflammation-related disorders (Nagarapu, Mateti, Gaikwad, Bantu, Rani, & Subhashini, 2011).
Properties
IUPAC Name |
N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(20-18-9-5-4-6-16(18)10-11-23(25)26)22-14-12-21(13-15-22)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDVQDSCQPENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)

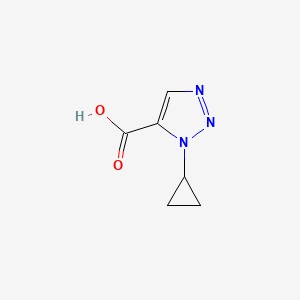
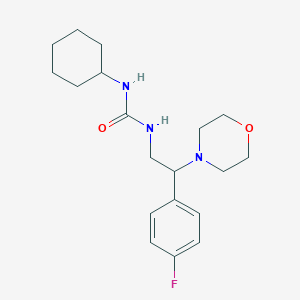
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)

![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)
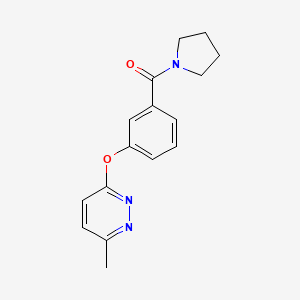
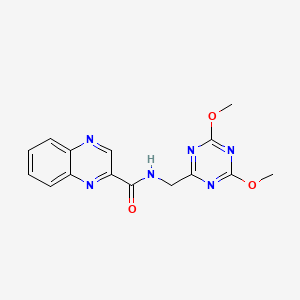
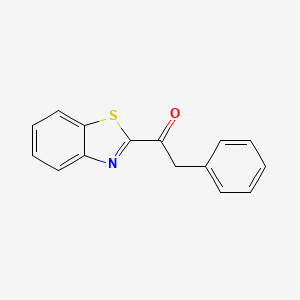
![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)
![1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)


